2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene
Overview
Description
“2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene” is a chemical compound with the molecular formula C14H13F3S . It has an average mass of 270.313 Da and a monoisotopic mass of 270.069000 Da .
Synthesis Analysis
The synthesis of this compound involves a reaction with iron (III) chloride and methanesulfonic acid in 1,2-dichloro-ethane at 55°C for 16 hours . The benzylic alcohol is dissolved in DCE (1.2 mL), and the 2,5-dimethylthiophene is added, followed by MsOH and FeCl3 . The reaction is quenched by the addition of NH4Cl solution .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring substituted with two methyl groups at the 2 and 5 positions and a 4-(trifluoromethyl)benzyl group at the 3 position .Scientific Research Applications
C-H Bond Activation and C-C Bond Formation
The bulky nature of 2,5-dimethylthiophene derivatives, such as 2,5-Dimethyl-3-(4-(trifluoromethyl)benzyl)thiophene, enables unique reactions involving C-H bond activation and C-C bond formation. These compounds, when reacted with specific iridium compounds, can lead to the formation of complex thiophenic structures, highlighting their potential in creating novel organic compounds through metal-mediated reactions (Paneque et al., 2005).
Ligand Synthesis and Hydrogenation Reactions
2,5-Dimethylthiophene derivatives serve as key precursors in the synthesis of complex ligands, such as UlluPHOS, which are used in hydrogenation reactions. Their ease of synthesis and high electronic availability make them valuable in producing enantiomerically pure products in catalysis (Benincori et al., 2005).
One-Pot Synthesis Applications
These compounds can be utilized in one-pot synthesis methods to create various substituted thiophenes and selenophenes, demonstrating their versatility in synthetic organic chemistry. This approach is particularly valuable due to its efficiency and the commercial availability of starting materials (Nakayama et al., 1994).
Photodegradation Studies
Studies on derivatives of 2,5-dimethylthiophene, such as poly[2,5-bis(dimethylsilyl)thiophene], have contributed to understanding the photodegradation mechanisms of polymers. This research is significant for the development of materials with improved stability and performance (Hu & Weber, 1989).
Properties
IUPAC Name |
2,5-dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3S/c1-9-7-12(10(2)18-9)8-11-3-5-13(6-4-11)14(15,16)17/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNRSYKOHWZGSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659207 | |
Record name | 2,5-Dimethyl-3-{[4-(trifluoromethyl)phenyl]methyl}thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006037-09-7 | |
Record name | 2,5-Dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006037-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyl-3-{[4-(trifluoromethyl)phenyl]methyl}thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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